3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring, a methanamine group, and a substituted phenyl ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzylamine with furan derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and other functionalized organic compounds .
Wissenschaftliche Forschungsanwendungen
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, which contributes to its anticonvulsant and antidepressant effects. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors is crucial for its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluorobenzylamine: Shares a similar structure but lacks the furan ring.
3-Chloro-2-fluorophenylmethanamine: Another related compound with different substituents on the phenyl ring.
Uniqueness
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is unique due to its combination of a furan ring and a substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1152604-98-2 |
---|---|
Molekularformel |
C11H13ClFNO |
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
3-chloro-2-fluoro-N-(oxolan-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(11(9)13)14-6-8-4-5-15-7-8/h1-3,8,14H,4-7H2 |
InChI-Schlüssel |
KSULIWZTTFOMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CNC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.